4-[(2S)-2-(methylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxymethamphetamine is a phenolic compound, the structure of which is that of methamphetamine methyl-substituted at the 4-position of the phenyl ring. It is a member of phenols and a secondary amino compound. It derives from a methamphetamine.
Scientific Research Applications
Antimicrobial Properties
Phenolic compounds like 4-[(2S)-2-(methylamino)propyl]phenol have been recognized for their antimicrobial properties. They control the growth of microorganisms and are increasingly important in controlling microbial growth in foods. This includes methyl, propyl, and other phenolic derivatives, which vary in their inhibitory powers against bacteria, fungi, and viruses (Davidson & Brandén, 1981).
Potential in Cancer Treatment
Schiff bases of phenolic compounds have shown potential in cancer treatment. Studies have demonstrated their effectiveness in binding to DNA and inhibiting the growth of cancer cells. Specific derivatives of phenol, including those structurally similar to this compound, have been shown to be potent in treating cancer (Uddin et al., 2020).
Role in Detection of Stimulant Drugs
This compound has been used in the synthesis of Quenchbodies for the detection of stimulant drugs like methamphetamine. It serves as a chemical probe in drug detection, indicating its versatility in bioanalytical applications (Jeong et al., 2020).
Interaction with Metal Ions
The compound has shown interesting interactions with metal ions, forming complexes that have potential use in various fields, including medicinal chemistry and materials science. These interactions could lead to the development of novel compounds with unique properties (Ambrosi et al., 2003).
Role in Coordination Chemistry
It is involved in the formation of carbonato-bridged self-assembled structures in coordination chemistry. Such structures are significant in understanding the molecular mechanisms in inorganic chemistry and can be used in the synthesis of new materials (Mukherjee et al., 2008).
Influence in Pharmacology
Derivatives of this compound have been shown to have pharmacological significance, particularly in the development of allosteric modifiers of hemoglobin. This suggests its potential in the treatment of conditions related to oxygen transport and delivery (Randad et al., 1991).
Properties
CAS No. |
85482-67-3 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
SBUQZKJEOOQSBV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NC |
SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.